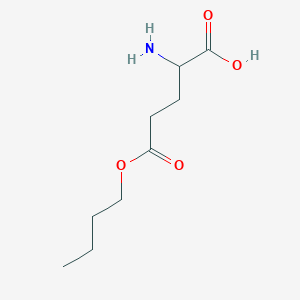
2-Amino-5-butoxy-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-butoxy-5-oxopentanoic acid is a derivative of glutamic acid It is a compound of interest in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butoxy-5-oxopentanoic acid typically involves the esterification of glutamic acid. The reaction conditions often include the use of butanol and a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-butoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the butoxy group to a carboxyl group, forming a more oxidized derivative.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-5-carboxy-5-oxopentanoic acid.
Reduction: Formation of 2-Amino-5-butoxy-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-butoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-butoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can interact with enzymes involved in amino acid metabolism. It may also influence the secretion of anabolic hormones and supply fuel during exercise, contributing to its ergogenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-oxopentanoic acid: Lacks the butoxy group, making it less hydrophobic.
2-Amino-5-methoxy-5-oxopentanoic acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
2-Amino-5-tert-butoxy-5-oxopentanoic acid: Contains a tert-butoxy group, which provides steric hindrance and affects its chemical behavior.
Uniqueness
2-Amino-5-butoxy-5-oxopentanoic acid is unique due to its butoxy group, which imparts specific hydrophobic properties and influences its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7391-23-3 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-amino-5-butoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-2-3-6-14-8(11)5-4-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
JFAZZPLICZBUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)


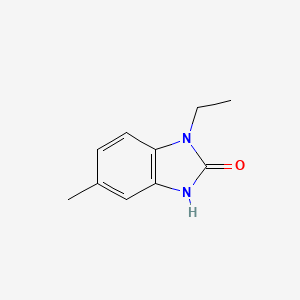
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
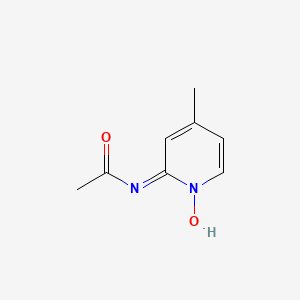

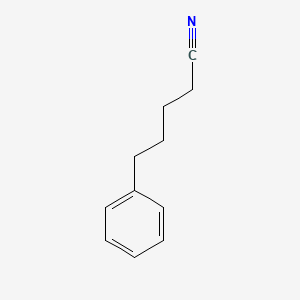

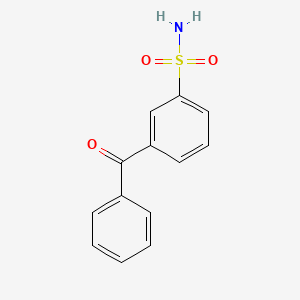

![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
